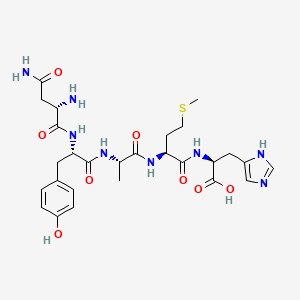![molecular formula C72H68N2O6 B14213644 4,4'-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2'-bipyridine CAS No. 630391-99-0](/img/structure/B14213644.png)
4,4'-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2’-bipyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core with two benzyloxyphenyl groups attached, making it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2’-bipyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the bipyridine core: This can be achieved through the coupling of pyridine derivatives under specific conditions.
Attachment of benzyloxyphenyl groups: This step involves the reaction of the bipyridine core with benzyloxyphenyl derivatives, often using palladium-catalyzed cross-coupling reactions.
Final assembly: The final product is obtained by linking the benzyloxyphenyl groups to the bipyridine core through etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzyloxy groups, potentially forming benzoic acid derivatives.
Reduction: Reduction reactions can target the bipyridine core, altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution can introduce various functional groups to the benzyloxyphenyl moieties.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2’-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism by which 4,4’-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2’-bipyridine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, influencing pathways such as electron transfer and catalysis. The bipyridine core plays a crucial role in these interactions, providing a stable framework for complex formation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(benzyloxy)bipyridine: Similar structure but lacks the additional benzyloxyphenyl groups.
2,2’-Bipyridine: A simpler bipyridine derivative without any benzyloxy groups.
4,4’-Bis(phenyl)bipyridine: Contains phenyl groups instead of benzyloxyphenyl groups.
Uniqueness
4,4’-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2’-bipyridine stands out due to its complex structure, which provides unique electronic and steric properties. These properties make it particularly useful in forming stable metal complexes and in applications requiring specific molecular interactions.
Eigenschaften
CAS-Nummer |
630391-99-0 |
|---|---|
Molekularformel |
C72H68N2O6 |
Molekulargewicht |
1057.3 g/mol |
IUPAC-Name |
4-[4,4-bis(4-phenylmethoxyphenyl)pentoxy]-2-[4-[4,4-bis(4-phenylmethoxyphenyl)pentoxy]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C72H68N2O6/c1-71(59-25-33-63(34-26-59)77-51-55-17-7-3-8-18-55,60-27-35-64(36-28-60)78-52-56-19-9-4-10-20-56)43-15-47-75-67-41-45-73-69(49-67)70-50-68(42-46-74-70)76-48-16-44-72(2,61-29-37-65(38-30-61)79-53-57-21-11-5-12-22-57)62-31-39-66(40-32-62)80-54-58-23-13-6-14-24-58/h3-14,17-42,45-46,49-50H,15-16,43-44,47-48,51-54H2,1-2H3 |
InChI-Schlüssel |
DXZVFUVJRRIXIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCOC1=CC(=NC=C1)C2=NC=CC(=C2)OCCCC(C)(C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=C(C=C5)OCC6=CC=CC=C6)(C7=CC=C(C=C7)OCC8=CC=CC=C8)C9=CC=C(C=C9)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(1-Benzofuran-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14213562.png)



![4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile](/img/structure/B14213582.png)
![2-{(2E)-2-[(2-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one](/img/structure/B14213585.png)


![2H-Pyran-2-one, 5,5-difluoro-5,6-dihydro-6-[(phenylmethoxy)methyl]-](/img/structure/B14213593.png)

![2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane](/img/structure/B14213622.png)

![Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14213627.png)

